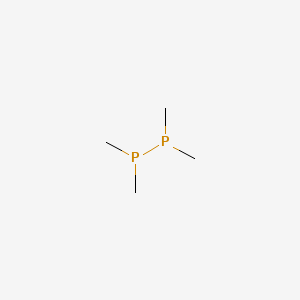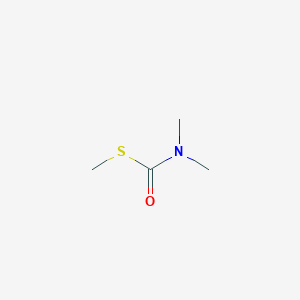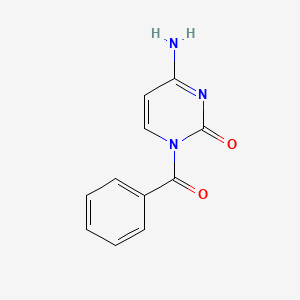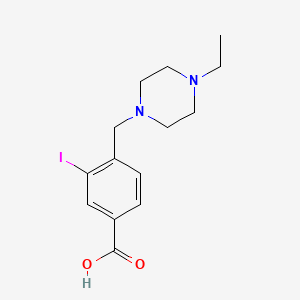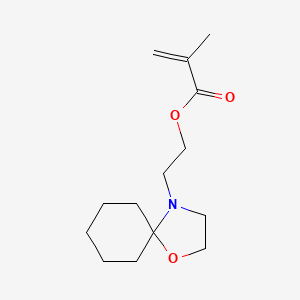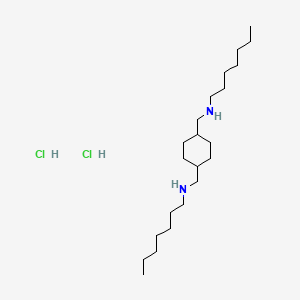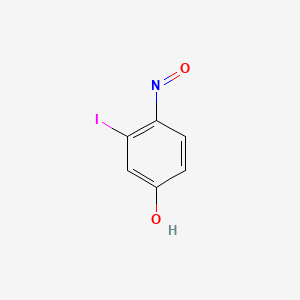
4-Hydroxyimino-3-iodo-2,5-cyclohexadiene-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-nitrosophenol is an organic compound with the molecular formula C₆H₄INO₂ and a molecular weight of 249.01 g/mol It is characterized by the presence of an iodine atom, a nitroso group, and a hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Iodo-4-nitrosophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the nitration of phenol, followed by iodination . The reaction conditions typically require the use of strong acids like nitric acid and iodine reagents under controlled temperatures to ensure the selective substitution of the hydrogen atoms on the benzene ring.
Industrial Production Methods: Industrial production of 3-iodo-4-nitrosophenol may involve large-scale nitration and iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols and amines can replace the iodine atom in the presence of catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3-Iodo-4-nitrosophenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-iodo-4-nitrosophenol involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
4-Nitrosophenol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Iodo-4-nitrosophenol: The position of the iodine atom affects its reactivity and chemical properties.
4-Iodo-2-nitrosophenol: Similar structure but different substitution pattern, leading to variations in reactivity
Uniqueness: The presence of both iodine and nitroso groups allows for versatile chemical transformations and interactions .
Propiedades
Número CAS |
39495-50-6 |
|---|---|
Fórmula molecular |
C6H4INO2 |
Peso molecular |
249.01 g/mol |
Nombre IUPAC |
3-iodo-4-nitrosophenol |
InChI |
InChI=1S/C6H4INO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H |
Clave InChI |
CCAMOKMWECRXDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)I)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


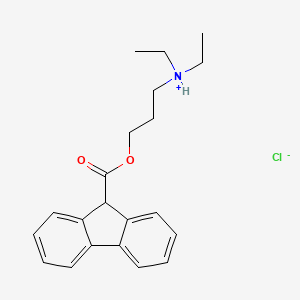
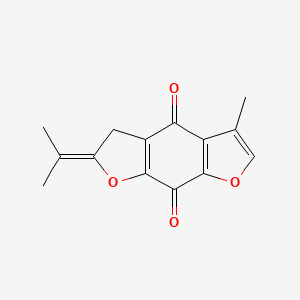
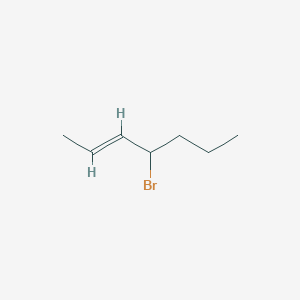


![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
